molecular formula C9H6ClN B097870 3-Chloroisoquinoline CAS No. 19493-45-9

3-Chloroisoquinoline

Cat. No. B097870
M. Wt: 163.6 g/mol
InChI Key: CPCMFADZMOYDSZ-UHFFFAOYSA-N
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Patent
US06933311B2

Procedure details

The product from Example 60B (6.73 g, 33.8 mmol) was suspended in glacial acetic acid (37 mL) and concentrated HCl (13 mL), treated with tin powder (12.1 g, 101.9 mmol), and heated at 55-60° C. for 3 hours with stirring. The mixture was allowed to cool to room temperature and the precipitated tin salts were removed by filtration through Celite. The filtrate was basified to pH 9 with concentrated NH4OH and then extracted with ethyl acetate. The organic extracts were combined, washed with saturated NaHCO3 solution, dried over Na2SO4, and concentrated under reduced pressure to provide the title compound as a gummy yellow residue (1.28 g, 23%).
Quantity
6.73 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([Cl:12])[N:3]=1.Cl.[Sn]>C(O)(=O)C>[Cl:12][C:4]1[N:3]=[CH:2][C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2 |^3:13|

Inputs

Step One
Name
Quantity
6.73 g
Type
reactant
Smiles
ClC1=NC(=CC2=CC=CC=C12)Cl
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Name
Quantity
12.1 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitated tin salts were removed by filtration through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC2=CC=CC=C2C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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